Kovanol chemical structure and properties
Kovanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kovanol, a widely recognized fragrance ingredient also known by its trade name Lyral®, is a synthetic aldehyde prized for its fresh, floral, lily-of-the-valley scent. Chemically designated as 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, it has been extensively used in a variety of consumer products, including cosmetics, perfumes, and household cleaners. However, its classification as a skin sensitizer (B1316253) has led to regulatory restrictions on its use. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Kovanol. It details experimental protocols for its synthesis and analysis, and explores the molecular mechanisms underlying its skin sensitization effects, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical safety assessment.
Chemical Identity and Physicochemical Properties
Kovanol is a mixture of two constitutional isomers, with the 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde isomer being the major component.[1]
Table 1: Chemical Identifiers for Kovanol
| Identifier | Value |
| Preferred IUPAC Name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[2] |
| Other Names | Lyral®, Kovanol, Mugonal, Landolal, Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC)[2] |
| CAS Number | 31906-04-4[2] |
| EC Number | 250-863-4[2] |
| Molecular Formula | C₁₃H₂₂O₂[2] |
| SMILES | O=CC1C/C=C(/CCCC(O)(C)C)CC1[2] |
| InChI | InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3[2] |
Table 2: Physicochemical Properties of Kovanol
| Property | Value | Reference |
| Molar Mass | 210.317 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid that can crystallize at room temperature | [3] |
| Density | 0.995 g/mL at 20 °C | [2] |
| Boiling Point | 121 °C | [3] |
| Melting Point | -20 °C | [3] |
| Flash Point | 105 °C | [3] |
| Vapor Pressure | 0.0075 mmHg at 20°C | [3] |
| Log P | 2.08 | [3] |
| Refractive Index | 1.486 - 1.492 at 20°C | [3] |
Synthesis of Kovanol
The primary industrial synthesis of Kovanol involves a two-step process starting from myrcene (B1677589).[2] The first step is a Diels-Alder reaction between myrcene and acrolein to form a cyclohexenecarbaldehyde intermediate, often referred to as myrac aldehyde.[2] This is followed by an acid-catalyzed hydration of the double bond in the side chain to yield the tertiary alcohol, Kovanol.[2]
Experimental Protocol: Synthesis of Kovanol
The following protocol is based on information from patented industrial processes.[4]
Materials:
-
Acrolein
-
Deionized water
-
Vacuum distillation apparatus
-
Gas chromatograph
Procedure:
-
Reaction Setup: Heat myrcenol to a temperature between 50-130 °C in a suitable reaction vessel.[4]
-
Diels-Alder Reaction: Slowly add acrolein dropwise to the heated myrcenol. Maintain the reaction temperature between 50-130 °C during the addition.[4]
-
Reaction Completion: After the addition of acrolein is complete, continue the reaction for a specified period to ensure completion.[4]
-
Work-up: Wash the reaction mixture three times with deionized water to obtain the crude Kovanol product.[2]
-
Purification: Purify the crude product by vacuum distillation at a pressure below 2 mmHg, collecting the fraction between 120 °C and 125 °C.[2]
-
Analysis: Confirm the purity of the final product using gas chromatography. The expected purity should be above 99%.[2]
Biological Activity: Skin Sensitization
Kovanol is a well-documented skin sensitizer in humans and is listed as a fragrance allergen in the EU.[2][5] The process of skin sensitization is complex and is described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.
Molecular Mechanism of Skin Sensitization
The molecular initiating event in skin sensitization by small molecules like Kovanol is the covalent binding to skin proteins, a process known as haptenation. The aldehyde functional group in Kovanol is reactive and can form Schiff bases with the amino groups of lysine (B10760008) residues in proteins. This modified protein is then recognized as foreign by the immune system.
Following haptenation, a cascade of cellular events is initiated, primarily involving keratinocytes and dendritic cells. While the precise signaling pathways activated by Kovanol are still under investigation, evidence suggests the involvement of cellular stress response pathways, such as the Keap1-Nrf2 and NF-κB pathways, which are known to be activated by electrophilic chemicals and play a crucial role in skin inflammation.[6][7]
-
Keap1-Nrf2 Pathway: Electrophilic compounds can react with cysteine residues in the Keap1 protein, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.[8][9] Persistent activation of this pathway can lead to inflammatory skin conditions.[8]
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Various stressors, including reactive oxygen species generated by chemical sensitizers, can lead to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines in keratinocytes.[6]
Experimental Protocol: Patch Testing for Skin Sensitization
Patch testing is the standard clinical method for diagnosing contact allergy to substances like Kovanol.
Materials:
-
Kovanol (Lyral) at a concentration of 5% in petrolatum.[5]
-
Patch test chambers.
-
Adhesive tape.
-
Marking pen.
Procedure:
-
Application: Apply a small amount of the 5% Kovanol in petrolatum to a patch test chamber.[5]
-
Placement: Place the patch test chamber on the upper back of the subject.
-
Occlusion: Secure the patch test with adhesive tape.
-
Duration: Leave the patch test in place for 48 hours.
-
Reading: Remove the patch test after 48 hours and read the results at designated time points (e.g., 48 hours, 72 hours, and 96 hours).
-
Interpretation: A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.
Analytical Methods
The purity and concentration of Kovanol in various products are typically determined using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like Kovanol in complex matrices such as cosmetics.[3]
Table 3: Example GC-MS Parameters for Kovanol Analysis
| Parameter | Value | Reference |
| Column | vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness) | [3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [3] |
| Injection Mode | Pulsed splitless | [3] |
| Oven Program | 60°C to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min, with initial and final holds | [3] |
| MS Mode | Selective Ion Monitoring (SIM) | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity determination of Kovanol, particularly for assessing the presence of non-volatile impurities. A stability-indicating HPLC method can also be developed to monitor the degradation of Kovanol over time and under various stress conditions.[2][10]
Table 4: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Description |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detector | UV detector, as Kovanol possesses a chromophore |
| Forced Degradation | The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products |
| Validation | The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines |
Stability
As a fragrance ingredient, the stability of Kovanol in different product formulations and under various storage conditions is a critical factor. Aldehydes, in general, can be susceptible to oxidation. Stability testing is performed to determine the shelf-life of products containing Kovanol.
Stability Testing Protocol
A typical stability testing protocol involves subjecting the product to accelerated aging conditions.
Procedure:
-
Sample Preparation: Prepare samples of the final product containing Kovanol.
-
Storage Conditions: Store the samples under various conditions, including elevated temperatures (e.g., 40°C, 50°C), different humidity levels, and exposure to UV light.
-
Time Points: Analyze the samples at specified time intervals (e.g., 1, 3, 6 months).
-
Analysis: Use a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the concentration of Kovanol and identify any degradation products.
-
Evaluation: Assess changes in the physical properties (e.g., color, odor) and chemical composition of the product over time.
Conclusion
Kovanol (Lyral) is a synthetic fragrance with a well-characterized chemical structure and a range of physicochemical properties that have made it a valuable ingredient in the fragrance industry. Its synthesis is a well-established industrial process. However, its potential to cause skin sensitization has necessitated a thorough understanding of its biological activity and has led to its regulation in consumer products. The molecular mechanisms underlying its sensitizing effects are beginning to be elucidated, with cellular stress and inflammatory pathways in the skin likely playing a key role. Robust analytical methods are essential for monitoring its presence and stability in products to ensure consumer safety. This technical guide provides a comprehensive overview of the current knowledge on Kovanol, serving as a valuable resource for professionals in the fields of chemistry, toxicology, and product development. Further research into the specific molecular targets and signaling cascades activated by Kovanol will provide a more complete picture of its biological effects and may aid in the design of safer alternatives.
References
- 1. matheo.uliege.be [matheo.uliege.be]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. Lyral is an important sensitizer in patients sensitive to fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. national-toxic-encephalopathy-foundation.org [national-toxic-encephalopathy-foundation.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2 in keratinocytes causes chloracne (MADISH)-like skin disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
